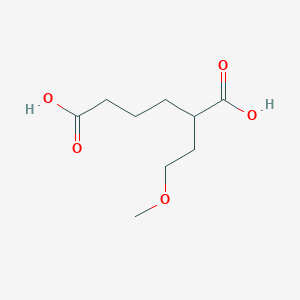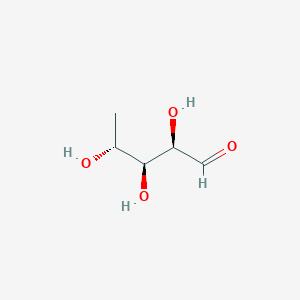
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate is a chemical compound used primarily as a reagent in the preparation of carboxamides, which are modulators of kinase activity. This compound is known for its role in various synthetic and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate typically involves the reaction of 3-(Trimethylsilanyl)propionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to form the corresponding acid and alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester.
Coupling Reactions: Reagents like DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in the presence of NHS.
Major Products Formed
Substitution Reactions: Formation of substituted esters or amides.
Hydrolysis: Formation of 3-(Trimethylsilanyl)propionic acid and N-hydroxysuccinimide.
Coupling Reactions: Formation of carboxamides and other complex molecules.
Aplicaciones Científicas De Investigación
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of carboxamides and other organic compounds.
Biology: Employed in the study of protein-protein interactions and as a crosslinker in mass spectrometry.
Medicine: Investigated for its potential role in modulating kinase activity, which is crucial in various signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a crosslinker and reagent in chemical reactions. It targets specific functional groups, such as amines, to form stable covalent bonds. This mechanism is crucial in the study of protein interactions and the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another crosslinker used in protein studies.
Bis-(propionic acid NHS ester)-sulfoxide: Similar in structure and function, used for studying protein-protein interactions.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate is unique due to its trimethylsilanyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic applications where these properties are advantageous.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4Si/c1-16(2,3)7-6-10(14)15-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAFRMBTDBTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)








![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)



